2-(3-Bromo-4-methoxyphenyl)-2-[(trimethylsilyl)oxy]acetonitrile
Description
Properties
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)-2-trimethylsilyloxyacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2Si/c1-15-11-6-5-9(7-10(11)13)12(8-14)16-17(2,3)4/h5-7,12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLJWUFQHHZIRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C#N)O[Si](C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Bromo-4-methoxyphenylacetonitrile
The starting material, 3-bromo-4-methoxybenzyl derivatives, can be prepared through electrophilic aromatic substitution reactions. Bromination of 4-methoxybenzyl compounds under controlled conditions yields the 3-bromo-4-methoxyphenyl intermediate. The acetonitrile group is introduced by cyanomethylation, often using halogenated acetonitrile reagents or via nucleophilic substitution with cyanide sources.
- A common approach is the reaction of 3-bromo-4-methoxybenzyl halides with sodium cyanide or other cyanide salts in polar aprotic solvents.
- This step yields 2-(3-bromo-4-methoxyphenyl)acetonitrile as a key intermediate.
Formation of the Trimethylsilyl Ether
The hydroxy group adjacent to the acetonitrile is protected by silylation to enhance stability and modify reactivity. This is achieved by reaction with trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine or imidazole.
- The reaction proceeds via nucleophilic attack of the hydroxy oxygen on the silicon atom of TMSCl.
- The product is this compound, where the hydroxy group is converted into a trimethylsilyl ether.
Representative Synthetic Procedure
| Step | Reagents and Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1 | Bromination of 4-methoxybenzyl derivative with NBS or Br2 in acetic acid or suitable solvent | 3-Bromo-4-methoxybenzyl intermediate | 85-90 |
| 2 | Cyanomethylation: Reaction with sodium cyanide in DMF or DMSO at 50-80 °C | 2-(3-Bromo-4-methoxyphenyl)acetonitrile | 75-85 |
| 3 | Silylation: Treatment with trimethylsilyl chloride and triethylamine in anhydrous solvent (e.g., dichloromethane) at 0-25 °C | This compound | 80-90 |
Note: Reaction times vary from 1 to 4 hours depending on scale and conditions.
Research Findings and Optimization Notes
- Solvent choice is critical in cyanomethylation; polar aprotic solvents like DMF or DMSO enhance nucleophilicity and improve yields.
- Temperature control during bromination avoids polybromination and side reactions.
- Silylation efficiency is improved by using freshly distilled TMSCl and dry solvents to prevent hydrolysis.
- Alternative bases such as imidazole can provide milder conditions for silylation.
- Purification is typically achieved via column chromatography or recrystallization, with yields reported between 75% and 90% for each step.
Summary Table of Preparation Methods
| Preparation Step | Typical Reagents/Conditions | Key Considerations | Reported Yield (%) |
|---|---|---|---|
| Aromatic Bromination | NBS or Br2, acetic acid, 0-25 °C | Control temperature to avoid overbromination | 85-90 |
| Cyanomethylation | Sodium cyanide, DMF/DMSO, 50-80 °C | Use polar aprotic solvent for better nucleophilicity | 75-85 |
| Trimethylsilyl Protection | TMSCl, triethylamine or imidazole, DCM, 0-25 °C | Dry conditions to prevent hydrolysis | 80-90 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the aromatic ring.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki coupling or nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Palladium catalysts for Suzuki coupling, sodium methoxide for nucleophilic substitution.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The primary product would be the corresponding amine.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group: The trimethylsilyl group serves as a protecting group for hydroxyl functionalities during multi-step syntheses.
Biology and Medicine
Drug Development: Potential use in the synthesis of pharmaceutical compounds.
Biological Studies: May be used in studies involving enzyme interactions or metabolic pathways.
Industry
Material Science: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for 2-(3-Bromo-4-methoxyphenyl)-2-[(trimethylsilyl)oxy]acetonitrile would depend on its specific application. For example, in drug development, it might interact with specific enzymes or receptors. The trimethylsilyl group can be removed under acidic conditions to reveal the active hydroxyl group, which can then participate in further reactions.
Comparison with Similar Compounds
Substitution Patterns and Electronic Effects
The target compound is compared to analogs with variations in substituents or functional groups (Table 1).
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The bromo and methoxy substituents in the target compound create a mixed electronic environment, balancing electron withdrawal (Br) and donation (OCH₃). This contrasts with 2-(4-nitrophenyl)-2-OTMS-acetonitrile, where the nitro group strongly withdraws electrons, enhancing electrophilicity at the carbonyl carbon in cyanosilylation .
- Trimethylsilyloxy (OTMS) Role: The OTMS group stabilizes the intermediate in cyanosilylation by acting as a leaving group, a feature absent in non-silylated analogs like 2-(4-Bromo-3-methylphenyl)acetonitrile .
Reactivity and Catalytic Performance
- Catalytic Activity: Coordination polymers incorporating analogs like 2-(4-nitrophenyl)-2-OTMS-acetonitrile demonstrate high efficiency in cyanosilylation under mild conditions (e.g., 90% yield in 6 hours at 25°C) . The target compound’s bromo and methoxy substituents may alter substrate affinity or reaction rates due to steric hindrance.
- Steric Effects : Compounds with bulkier substituents, such as 2-[3-bromo-5-ethoxy-4-(trifluoroethoxy)phenyl]acetonitrile, show reduced catalytic utility compared to simpler analogs, likely due to hindered active-site access .
Analytical and Physical Properties
- Chromatographic Behavior : 2-(3-Methoxyphenyl)-2-OTMS-acetonitrile exhibits distinct GC retention times (118.6–122.0 min) due to its polarity and interaction with chiral stationary phases . The target compound’s bromine atom may increase retention times further.
- Thermal Stability: Silylated compounds generally exhibit higher thermal stability than non-silylated analogs. For example, the OTMS group in the target compound likely enhances stability during high-temperature reactions compared to 2-(4-Bromo-3-methylphenyl)acetonitrile .
Biological Activity
2-(3-Bromo-4-methoxyphenyl)-2-[(trimethylsilyl)oxy]acetonitrile is an organic compound characterized by a brominated aromatic ring, a methoxy group, and a trimethylsilyl-protected hydroxyl group. This compound is primarily used in organic synthesis and has potential applications in drug development and material science.
- IUPAC Name : 2-(3-bromo-4-methoxyphenyl)-2-trimethylsilyloxyacetonitrile
- Molecular Formula : C12H16BrNO2Si
- CAS Number : 1273671-42-3
- Molecular Weight : 284.24 g/mol
Synthesis
The synthesis of this compound typically involves:
- Bromination : The starting material, 4-methoxyphenylacetonitrile, undergoes bromination using bromine or N-bromosuccinimide (NBS).
- Protection : The hydroxyl group is protected using trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine to form the trimethylsilyl ether.
The biological activity of this compound is primarily linked to its structural features, which allow it to interact with various biological targets. The trimethylsilyl group can be removed under acidic conditions, revealing the active hydroxyl group that may participate in further biochemical reactions.
Pharmacological Applications
Research indicates that compounds similar to this compound exhibit various pharmacological activities including:
- Anticancer Activity : Compounds with similar structures have shown cytotoxic effects against several cancer cell lines, indicating potential use in cancer therapy.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which can be crucial in metabolic pathways and therapeutic interventions.
Case Studies and Research Findings
- Study on PNP Inhibitors : Research has shown that related compounds can inhibit purine nucleoside phosphorylase (PNP), which is critical for nucleotide metabolism. Selective inhibitors demonstrated significant cytotoxicity against T-lymphoblastic cell lines with low nanomolar IC50 values .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds reveal that modifications in the aromatic ring significantly influence biological activity. For instance, the presence of bromine and methoxy groups enhances the interaction with biological targets .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-(3-Bromo-4-methoxyphenyl)acetonitrile | Lacks trimethylsilyl protection | Moderate cytotoxicity |
| 2-(4-Methoxyphenyl)-2-[(trimethylsilyl)oxy]acetonitrile | Lacks bromine atom | Lower enzyme inhibition |
| 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetonitrile | Lacks trimethylsilyl protection | High cytotoxicity |
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing 2-(3-Bromo-4-methoxyphenyl)-2-[(trimethylsilyl)oxy]acetonitrile?
- Methodological Answer : The compound is typically synthesized via a multi-step approach:
- Step 1 : Bromination and methoxylation of the phenyl ring (e.g., bromo-methoxy intermediates like 3-bromo-4-methoxyphenyl derivatives, as seen in and ).
- Step 2 : Introduction of the trimethylsilyl (TMS) group using silylation agents (e.g., trimethylsilyl chloride) under anhydrous conditions.
- Step 3 : Formation of the acetonitrile group via nucleophilic substitution or condensation reactions (similar to methods in and ).
- Key Considerations : Use inert atmospheres (N₂/Ar) for moisture-sensitive steps, and monitor reactions via TLC or HPLC .
Q. How can researchers purify and characterize this compound?
- Methodological Answer :
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
- Characterization :
- NMR : Analyze , , and NMR to confirm substituent positions and TMS group integrity.
- X-ray Crystallography : For structural validation (see for analogous crystal monoclinic system, space group P2₁/c, with unit cell parameters a = 12.5022 Å, b = 8.2690 Å, c = 9.0199 Å, β = 93.573°) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT or molecular modeling software).
- Dynamic Effects : Investigate rotational barriers of the TMS group or conformational flexibility using variable-temperature NMR.
- Crystallographic Refinement : Use high-resolution X-ray data (e.g., R factor < 0.05, as in ) to resolve ambiguities .
Q. What strategies optimize reaction yields in silylation steps under moisture-sensitive conditions?
- Methodological Answer :
- Moisture Control : Employ Schlenk lines or gloveboxes with <1 ppm H₂O.
- Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate silylation (see for analogous nitrile-group introductions).
- Table : Yield Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | −20°C to 0°C | Reduces side reactions |
| Solvent | Dry DCM or THF | Enhances solubility |
| Reaction Time | 4–6 hours | Maximizes conversion |
| . |
Q. How can computational methods predict the environmental fate of this compound?
- Methodological Answer :
- Software Tools : Use EPI Suite or COSMOtherm to estimate log Kow (octanol-water partition coefficient) and biodegradation potential.
- Degradation Pathways : Model hydrolysis of the TMS group under acidic/basic conditions (see for environmental fate frameworks).
- Table : Predicted Environmental Parameters
| Property | Value | Method |
|---|---|---|
| log Kow | ~3.5 (moderate lipophilicity) | EPI Suite |
| Hydrolysis Half-Life | 10–30 days (pH 7) | QSAR modeling |
| . |
Q. What experimental designs address inconsistencies in biological activity studies (e.g., antimicrobial assays)?
- Methodological Answer :
- Replicates : Use ≥4 biological replicates (as in ’s split-plot design).
- Controls : Include positive (e.g., ampicillin) and negative (solvent-only) controls.
- Dose-Response Curves : Test multiple concentrations (1–100 µM) to calculate IC₅₀ values (see for bioactivity frameworks) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
